REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:24]=[CH:23][CH:22]=[CH:21][C:4]=1[CH2:5][C:6]1([CH2:19][OH:20])[CH2:11][CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]1>O1CCOCC1>[F:2][C:3]1[CH:24]=[CH:23][CH:22]=[CH:21][C:4]=1[CH2:5][C:6]1([CH2:19][OH:20])[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
tert-butyl 3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidine-1-carboxylate
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CC2(CN(CCC2)C(=O)OC(C)(C)C)CO)C=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
to stir for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon reaction completion
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
346 mg of crude product was recovered
|
Type
|
CUSTOM
|
Details
|
progressed to the next step without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(CC2(CNCCC2)CO)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |